molecular formula C13H19N5O4S2 B2684757 Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 329699-21-0

Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2684757
CAS No.: 329699-21-0
M. Wt: 373.45
InChI Key: DWJMYDKZQFELGK-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a thiadiazole ring, a piperazine derivative, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.

    Attachment of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities such as antimicrobial, antifungal, or anticancer properties.

    Biological Research: The compound can be used in studies to understand the interaction of thiadiazole derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine derivative may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • Ethyl 2-[(5-{[2-(4-methylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
  • Ethyl 2-[(5-{[2-(4-ethylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Comparison: Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is unique due to the presence of the formyl group on the piperazine ring, which may confer different reactivity and biological activity compared to its methyl or ethyl analogs. This uniqueness can be exploited in drug design to achieve specific therapeutic effects.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-formylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S2/c1-2-22-11(21)8-23-13-16-15-12(24-13)14-10(20)7-17-3-5-18(9-19)6-4-17/h9H,2-8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMYDKZQFELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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